Capzimin
CAS No.: 2084868-04-0
Cat. No.: VC4607378
Molecular Formula: C30H24N6O2S4
Molecular Weight: 628.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2084868-04-0 |
|---|---|
| Molecular Formula | C30H24N6O2S4 |
| Molecular Weight | 628.8 |
| IUPAC Name | N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38) |
| Standard InChI Key | RNEOHKZPZKEZCQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Capzimin, systematically named N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide, is a dimeric compound with a molecular weight of 628.8 g/mol . The structure features two quinoline moieties connected by a disulfide bridge, each appended with thiazole-containing side chains that coordinate the catalytic zinc ion in Rpn11's JAMM domain .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H24N6O2S4 | |
| CAS Number | 2084868-04-0 | |
| Solubility (DMSO) | ≥55.67 mg/mL | |
| Storage Conditions | -20°C (powder) | |
| PubChem CID | 126599606 |
Structure-Activity Relationship
Medicinal chemistry optimization of the lead compound 8TQ (quinoline-8-thiol) yielded capzimin through strategic modifications:
-
Disulfide dimerization: Enhanced proteasome binding avidity through simultaneous interaction with both Rpn11 subunits .
-
Thiazole substituents: Improved zinc coordination and hydrophobic interactions with the JAMM domain .
-
Carboxamide linkage: Increased metabolic stability compared to the parent thiol .
Crystallographic studies reveal capzimin's bidentate binding mode, with the thiazole nitrogen and quinoline sulfur atoms coordinating Zn²⁺ at distances of 2.1 Å and 2.3 Å, respectively . This binding disrupts the catalytic triad (Asp122, Glu79, His133) essential for substrate deubiquitination .
Mechanism of Action
Targeting the 19S Regulatory Particle
Unlike classical 20S proteasome inhibitors (e.g., bortezomib), capzimin specifically inhibits Rpn11 (POH1), the metalloisopeptidase component of the 19S regulatory particle . Rpn11 couples substrate deubiquitination to ATPase-driven translocation into the proteolytic core, making its activity essential for processive protein degradation .
Table 2: Enzymatic Selectivity Profile
| Target | IC50 (μM) | Selectivity vs Rpn11 | Source |
|---|---|---|---|
| Rpn11 (POH1) | 2.1-3.8 | 1x | |
| BRCC36 | 2.3 | 6x | |
| AMSH | 4.5 | 10x | |
| Csn5 | 30 | 80x | |
| HDAC6 | >100 | >47x | |
| MMP2 | >100 | >47x |
Biochemical Consequences
Capzimin treatment (10 μM, 8h) induces:
-
Substrate stabilization: 2.1-fold increase in polyubiquitinated proteins vs control (p<0.001) .
-
Unfolded Protein Response (UPR):
-
Aggresome formation: 78% of A549 cells show HDAC6+/p62+ aggregates after 15h treatment .
The compound exhibits uncompetitive inhibition kinetics against purified 26S proteasomes (Ki = 1.8 μM), with a >20-minute residence time on the target . This prolonged target engagement underlies its sustained pharmacological effects despite moderate biochemical potency.
Anticancer Activity
In Vitro Efficacy
Capzimin demonstrates broad-spectrum antiproliferative activity across the NCI-60 panel:
Table 3: Select Cancer Cell Line Sensitivities
| Cell Line | Type | GI50 (μM) | Source |
|---|---|---|---|
| SR (Leukemia) | Bortezomib-resistant | 0.67 | |
| K562 (CML) | Philadelphia+ | 1.0 | |
| NCI-H460 (NSCLC) | KRAS mutant | 0.7 | |
| MCF7 (Breast) | ER+ | 1.0 | |
| HCT116 (Colorectal) | p53 wild-type | 2.0 |
Notably, capzimin maintains potency against bortezomib-resistant lines (EC50 shift <1.5x) . Mechanistically, this stems from its distinct mechanism circumventing β5 subunit mutations that confer resistance to peptide-based inhibitors .
Apoptotic Induction
In HCT116 cells, capzimin (5 μM, 24h) triggers:
The delayed apoptosis kinetics (peak at 24-48h) correlate with UPR-mediated cell death pathways rather than direct proteotoxic stress .
Pharmacological Profile
ADME Properties
While full pharmacokinetic data remains unpublished, key characteristics emerge:
The disulfide bridge confers moderate metabolic stability (t₁/₂ = 2.3h in hepatocytes), though thiol exchange reactions may limit oral bioavailability .
In Vivo Efficacy
Preliminary xenograft studies in NCI-H460 models show:
Optimal dosing appears schedule-dependent, with divided doses (BID) improving efficacy while maintaining tolerability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume